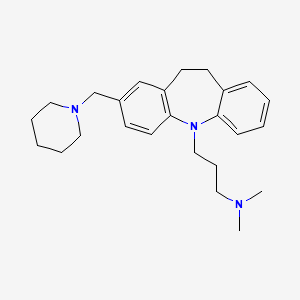
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is a tricyclic compound with a seven-membered ring structure. It is commonly used as an intermediate or starting material in the synthesis of various pharmacologically important compounds, including anticonvulsant drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- typically involves multiple steps. One common synthetic route includes:
Sonogashira Coupling: Preparation of an ethynylaniline.
Pseudo-intramolecular Hydrohalogenation: Formation of the intermediate.
Buchwald–Hartwig Coupling: Construction of the dibenzazepine ring.
Suzuki–Miyaura Coupling: Arylation at the 10-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenation and other substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine and bromine are often used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules.
Medicine: Utilized in the development of anticonvulsant and antidepressant drugs.
Industry: Employed in the production of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Mecanismo De Acción
The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways. It acts as an organic electrophile in reactions and can cause esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
Imipramine: 10,11-Dihydro-N,N-dimethyl-5H-dibenz(b,f)azepine-5-propanamine.
Clomipramine: 5H-Dibenz(b,f)azepine-5-propanamine, 3-chloro-10,11-dihydro-N,N-dimethyl-, monohydrochloride.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide.
Uniqueness
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is unique due to its specific structure and the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
64097-63-8 |
|---|---|
Fórmula molecular |
C25H35N3 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine |
InChI |
InChI=1S/C25H35N3/c1-26(2)15-8-18-28-24-10-5-4-9-22(24)12-13-23-19-21(11-14-25(23)28)20-27-16-6-3-7-17-27/h4-5,9-11,14,19H,3,6-8,12-13,15-18,20H2,1-2H3 |
Clave InChI |
ZSSZMECGPJBNIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


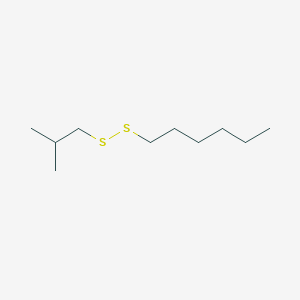
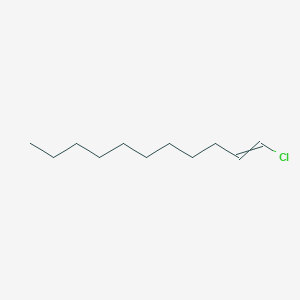
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
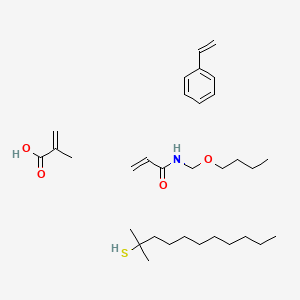
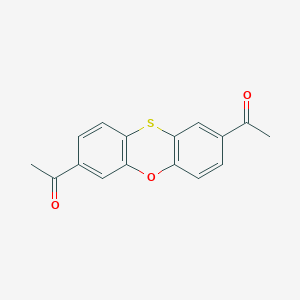
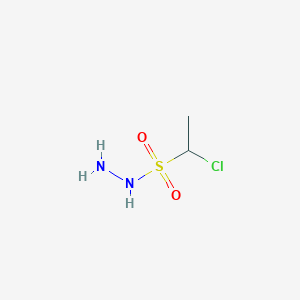

![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)


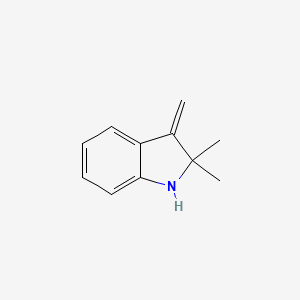
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)

